Digitonin

Vue d'ensemble

Description

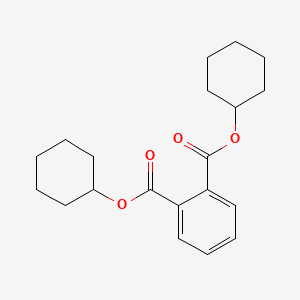

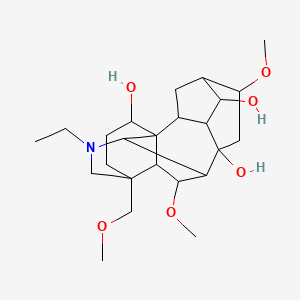

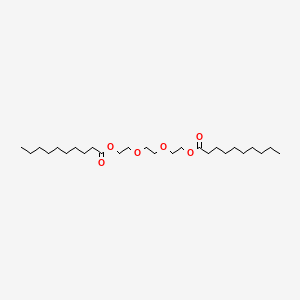

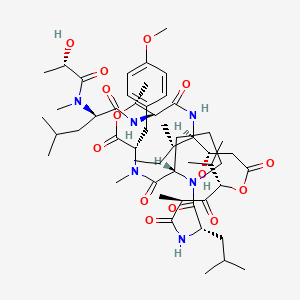

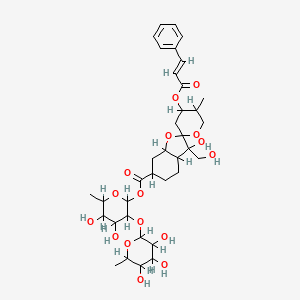

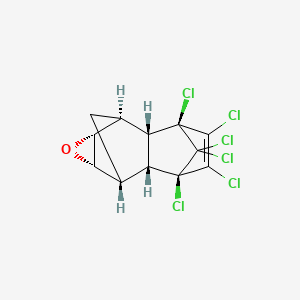

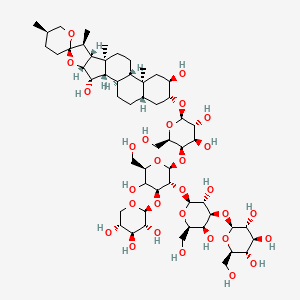

Digitonin is a steroidal saponin obtained from the foxglove plant Digitalis purpurea . Its aglycone is digitogenin, a spirostan steroid . It has been investigated as a detergent, as it effectively water-solubilizes lipids .

Molecular Structure Analysis

The molecular structure of Digitonin is complex. It consists of a lipophilic aglycone part, digitogenin, linked to a pentasaccharide moiety consisting of two galactose, two glucose, and one xylose monosaccharide residues .

Chemical Reactions Analysis

Digitonin forms complexes with cholesterol of cell membranes, causing the disintegration of the membrane structure, the formation of pores, and the release of intracellular components in the reaction medium . The kinetics of this interaction depend on the concentrations of both digitonin and cholesterol .

Physical And Chemical Properties Analysis

Digitonin has unique properties that can be exploited in biochemistry and cell biology due to its chemical structure . It has a high affinity for cholesterol and forms water-insoluble 1:1 complex termed digitonides with cholesterol . Digitonin is a mild, non-ionic detergent and can therefore be used in protocols for native purifications of proteins .

Applications De Recherche Scientifique

Nanocomposite Synthesis

Digitonin has been utilized in the synthesis of nanocomposites . A novel digitonin/graphene oxide/iron oxide nanocomposite was created, which demonstrated significant antioxidant activity . This nanocomposite can be used for dual-targeted drug delivery systems , enhancing the effective surface area for better drug interactions.

Membrane Permeabilization

In biological research, Digitonin is known for its ability to permeabilize cellular membranes. This property is particularly useful in studies involving membrane disintegration related to cholesterol presence . It allows for the study of molecular mechanisms of membrane-active compounds and facilitates the uptake of other drugs by disrupting the cell membrane in a controlled manner.

Cholesterol Quantitation

Due to its specificity for cholesterol, Digitonin is employed in the quantitation of cholesterol in various biological samples. This application is crucial in research areas like cardiovascular diseases and metabolic disorders where cholesterol levels are a significant focus .

Isolation of Mitochondria

Researchers use Digitonin for the isolation of mitochondria from cells. Its gentle detergent properties allow for the extraction of mitochondria without damaging their structure, which is essential for studies on mitochondrial function and bioenergetics .

Solubilization of Membrane Proteins

Digitonin’s role as a nonionic detergent makes it ideal for the solubilization of membrane proteins . This is particularly important for structural and functional analyses of proteins that are otherwise difficult to extract from the membrane environment .

Antioxidant Activity Studies

The antioxidant activity of Digitonin has been observed in recent studies. The digitonin/graphene oxide/iron oxide nanocomposite showed a significantly high antioxidant activity, suggesting its potential in preventative therapy for conditions caused by oxidative stress .

Biological Detergent

As a biological detergent, Digitonin is used to water-solubilize lipids , which is beneficial in the study of lipid metabolism and the effects of various lipids on cellular processes .

Hemolytic Activity Research

Digitonin’s hemolytic activity on red blood cells (RBCs) is another area of interest. Understanding this activity helps in exploring the molecular mechanisms of saponins on natural membranes, which can be applied in drug delivery and vaccine development .

Mécanisme D'action

Target of Action

Digitonin, a steroidal saponin, primarily targets cholesterol present in cell membranes . Cholesterol is an essential component of eukaryotic membranes and plays a crucial role in maintaining the integrity and fluidity of membranes.

Mode of Action

Digitonin interacts with cholesterol to form complexes, leading to the disintegration of the membrane structure . This interaction results in the formation of pores in the cell membranes . The size and number of these pores are influenced by the concentration of digitonin . At lower concentrations, small pores are formed that are permeable to low-molecular-weight compounds. As the concentration of digitonin increases, the induction period shortens, and larger pores are formed, leading to a rapid increase in the release of intracellular components .

Biochemical Pathways

The interaction of digitonin with cholesterol disrupts the structure of cell membranes, affecting their capability to interact with other membrane components . This disruption can lead to changes in various biochemical pathways within the cell.

Pharmacokinetics

It is known that the concentration of digitonin in the reaction medium determines its effect on cell membranes . More detailed studies are needed to fully understand the ADME properties of digitonin and their impact on its bioavailability.

Result of Action

The primary result of digitonin’s action is the permeabilization of cell membranes and the release of intracellular components into the reaction medium . This can lead to cell lysis, especially at higher concentrations of digitonin . The specific molecular and cellular effects of digitonin’s action can vary depending on the cell type and the concentration of digitonin used.

Action Environment

The action of digitonin is influenced by various environmental factors. For instance, the concentration of digitonin in the reaction medium plays a crucial role in determining its effect on cell membranes . Additionally, the presence of cholesterol in the cell membranes is essential for digitonin’s action

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19-,20+,21+,22-,23+,24-,25-,26-,27-,28-,29-,30-,31+,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,43-,44+,45-,46+,47+,48-,49+,50-,51+,52+,53+,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYVLBIGDKGWPX-KUAJCENISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H92O29 | |

| Record name | DIGITONIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | DIGITONIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digitonin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Forms soapy suspension (NTP, 1992) | |

| Record name | DIGITONIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Digitonin | |

CAS RN |

11024-24-1 | |

| Record name | DIGITONIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Digitonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11024-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011024241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Galactopyranoside, (2.alpha.,3.beta.,5.alpha.,15.beta.,25R)-2,15-dihydroxyspirostan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Digitonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGITONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOO5CM684H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

446 to 464 °F (Decomposes) (NTP, 1992) | |

| Record name | DIGITONIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20201 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Q & A

A: [, , , , , , , ] Digitonin exhibits its effects primarily by binding to cholesterol embedded within cell membranes. This interaction leads to the formation of cholesterol-digitonin complexes. In the presence of sufficient cholesterol, these complexes can lead to the formation of pores in the membrane, effectively permeabilizing it []. The specific effects of digitonin are highly dependent on its concentration, the cholesterol content of the membrane, and the type of membrane.

A: [, , , , , ] No, the effects of digitonin are not uniform across all cellular membranes. The presence and concentration of cholesterol are critical factors determining digitonin's action. For example, plasma membranes, typically rich in cholesterol, are more susceptible to digitonin permeabilization than intracellular membranes like the endoplasmic reticulum or mitochondrial membranes [, ]. This selectivity makes digitonin a valuable tool for studying specific cellular compartments.

A: [] The molecular formula of digitonin is C56H92O29, and its molecular weight is 1229.3 g/mol.

A: Several research papers utilize spectroscopic techniques to study digitonin's interaction with model membranes, but specific spectroscopic data for digitonin itself is not explicitly provided within these texts. Techniques employed include infrared reflection absorption spectroscopy (IRRAS) [, ], fluorescence microscopy [, ], and neutron reflectivity (NR) [].

A: [, , ] Digitonin's performance and stability can be affected by factors like temperature, pH, and the presence of other chemicals in the solution. For instance, its activity is temperature-dependent, showing faster action at higher temperatures []. Moreover, the presence of certain ions like chloride can influence its interaction with specific proteins, as seen in its effect on the chromophore transfer reaction in chicken iodopsin [].

A: [, , ] While the provided texts do not offer an exhaustive list of incompatibilities, some observations hint at potential issues. For example, digitonin can disrupt certain protein-protein interactions, as seen with its effect on tetraspan-integrin complexes []. Researchers should be aware of such potential interactions and carefully control experimental conditions to minimize unforeseen consequences.

A: [, ] While digitonin is not typically considered an enzyme, some studies suggest it can influence enzymatic activity. For instance, digitonin treatment can stimulate the activity of β-glucan synthases in ryegrass endosperm cells []. It's suggested that this effect might be due to digitonin's ability to inhibit the formation of steryl glucosides, thereby indirectly influencing enzyme kinetics [].

A: [, , , , , , ] Digitonin has found wide applications in biological research, particularly in:

- Cell Permeabilization: Its ability to selectively permeabilize plasma membranes makes it invaluable for studying intracellular processes, signal transduction pathways, and calcium signaling [, , ].

- Subcellular Fractionation: Digitonin is used to isolate and study specific cellular compartments, like mitochondria or chloroplasts, based on their differential cholesterol content [, , , ].

- Drug Delivery: Its potential to enhance drug uptake into cells is being explored for developing novel drug delivery systems [].

ANone: The provided scientific research does not delve into the computational chemistry and modeling of digitonin.

ANone: The research papers provided do not delve into detailed SAR studies of digitonin.

A: [] Research has explored modifying digitonin to enhance its properties. For instance, creating digitonin derivatives with increased water solubility has been achieved by modifying its hydroxyl groups []. These modifications aim to improve its applicability in various research settings.

ANone: The provided research papers primarily focus on the biological and biochemical aspects of digitonin and do not cover SHE regulations related to its handling and use.

ANone: While these aspects are crucial for understanding a compound's therapeutic potential, the provided research articles primarily focus on digitonin's use as a research tool in biological systems. Therefore, information related to these aspects is not discussed in the provided texts.

A: [] The use of digitonin in biological research dates back several decades. Initially recognized for its ability to precipitate cholesterol, digitonin became instrumental in early studies investigating membrane structure and function. Over time, its applications expanded to various research areas, including cell biology, biochemistry, and plant physiology.

A: [, , , ] The diverse applications of digitonin highlight its value across multiple scientific disciplines. Its use in plant research to study photosynthesis [, ], in drug delivery research to enhance drug uptake [], and in analytical biochemistry for membrane protein solubilization [] exemplifies its cross-disciplinary relevance. Furthermore, its ability to be used in conjunction with various other techniques like electron microscopy, chromatography, and electrophoresis has led to a more comprehensive understanding of complex biological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.